Dibutyl phosphite

Catalog No.
S525928
CAS No.
1809-19-4
M.F
C8H19O3P
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl phosphite

CAS Number

1809-19-4

Product Name

Dibutyl phosphite

IUPAC Name

dibutoxy(oxo)phosphanium

Molecular Formula

C8H19O3P

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1

InChI Key

UZEFVQBWJSFOFE-UHFFFAOYSA-N

SMILES

CCCCO[P+](=O)OCCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyl hydrogen phosphite

Canonical SMILES

CCCCOP(O)OCCCC

Description

The exact mass of the compound Dibutyl phosphite is 194.1072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6515. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Free Radical Scavenger and Antioxidant

One of the prominent research applications of DBP is its ability to act as a free radical scavenger and antioxidant. Free radicals are highly reactive molecules that can damage cells and contribute to various diseases. DBP can donate a hydrogen atom to these radicals, neutralizing them and preventing cellular damage. This property makes DBP a potential candidate for research into oxidative stress-related diseases like Alzheimer's and Parkinson's disease.

Plasticizer and Flame Retardant

DBP finds use as a plasticizer in some scientific research applications. Plasticizers improve the flexibility and workability of polymers. DBP can be used in the production of research-grade polymers for specific studies, such as creating membranes for biological experiments []. Additionally, DBP exhibits some flame retardant properties, making it a potential additive in certain research materials where flammability control might be necessary [].

Organic Synthesis and Catalyst

DBP serves as a reactant or intermediate in various organic synthesis reactions within research settings. Its phosphite group can participate in different chemical transformations, allowing researchers to create complex molecules for further study []. DBP can also act as a catalyst in some reactions, accelerating the rate of the process without being consumed itself [].

Extracting Lanthanide Metals

Research involving lanthanide metals, a specific group of elements with unique magnetic and optical properties, can utilize DBP for extraction purposes []. DBP forms complexes with these metals, allowing their separation from other elements in a mixture. This facilitates further research on the isolated lanthanides.

Dibutyl phosphite is an organophosphorus compound with the chemical formula C8H19O3PC_8H_{19}O_3P. It appears as a clear, colorless to slightly yellow liquid and is characterized by its moderate viscosity and slight odor. This compound is primarily utilized in various chemical applications, including as a catalyst in organic reactions and in the synthesis of other phosphorus-containing compounds. It is known for its ability to undergo hydrolysis, slowly reacting with water to produce phosphoric acid and corresponding alcohols .

DBP is considered a mild irritant and can cause skin and eye irritation upon contact. It is also slightly flammable. Proper personal protective equipment (PPE) should be worn when handling DBP [].

  • Acute toxicity: Studies suggest moderate oral and dermal toxicity in animals [].
  • Flammability: Flash point is 82 °C [].

  • Hydrolysis: It reacts with water to form phosphoric acid and butanol:
    C8H19O3P+H2OH3PO4+C4H10OC_8H_{19}O_3P+H_2O\rightarrow H_3PO_4+C_4H_{10}O
  • Addition Reactions: It can undergo addition reactions with Schiff bases, leading to the formation of various phosphorus-containing compounds .
  • Reactivity with Bases: Dibutyl phosphite can react exothermically with strong bases, which may lead to the release of heat and potentially hazardous conditions .

Dibutyl phosphite can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of butanol with phosphorus trichloride or phosphorus oxychloride under controlled conditions.
    ROH+PCl3ROPCl2+HClR-OH+PCl_3\rightarrow R-O-PCl_2+HCl
    Here, RR represents the butyl group.
  • Direct Phosphorylation: Another method includes direct phosphorylation of alcohols using phosphorus oxides.
  • Hydrolysis of Dibutyl Phosphate: Dibutyl phosphate can be hydrolyzed in the presence of an acid catalyst to yield dibutyl phosphite .

Dibutyl phosphite has several applications across different industries:

  • Catalyst: It is used as a catalyst in organic synthesis, particularly in reactions involving nucleophiles.
  • Metal Separation: Employed in processes for separating metals from ores or other mixtures.
  • Anti-Foaming Agent: Utilized in formulations where foam control is necessary, such as in industrial processes .

Dibutyl phosphite shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:

CompoundChemical FormulaKey Characteristics
Dibutyl phosphateC8H19PO4C_8H_{19}PO_4A stronger acid; reacts vigorously with bases .
Tri-n-butyl phosphateC12H27O4PC_{12}H_{27}O_4PUsed as a solvent; more hydrophobic than dibutyl phosphite .
Diethyl phosphiteC6H15O3PC_6H_{15}O_3PSimilar reactivity but different alkyl groups; used in similar applications .

Dibutyl phosphite is unique due to its moderate reactivity profile and its specific applications as a catalyst and anti-foaming agent. Its ability to hydrolyze slowly distinguishes it from more reactive organophosphorus compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Exact Mass

194.1072

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

109-47-7

Wikipedia

Phosphorus acid, dibutyl ester

General Manufacturing Information

All other chemical product and preparation manufacturing
Petroleum lubricating oil and grease manufacturing
Phosphonic acid, dibutyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Modify: 2023-08-15

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